molecular formula C7H6ClNO3 B183550 (3-Chloro-4-nitrophenyl)methanol CAS No. 113372-68-2

(3-Chloro-4-nitrophenyl)methanol

Cat. No.: B183550
CAS No.: 113372-68-2
M. Wt: 187.58 g/mol
InChI Key: ZJVGZPXKLAORCY-UHFFFAOYSA-N
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Description

Overview of the (3-Chloro-4-nitrophenyl)methanol Structural Class

This compound is a distinct member of the substituted phenylmethanol family, featuring both a chloro and a nitro group on the phenyl ring. The presence of these two functional groups, an electron-withdrawing nitro group and a halogen, imparts unique chemical characteristics to the molecule. These characteristics make it a valuable building block in organic synthesis.

The structure of this compound consists of a benzyl (B1604629) alcohol core with a chlorine atom at the third position and a nitro group at the fourth position of the benzene (B151609) ring. This specific substitution pattern influences the molecule's reactivity, particularly at the hydroxyl group and the aromatic ring itself.

Key Properties of this compound and Related Compounds:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound113372-68-2C7H6ClNO3187.58
(4-Chloro-3-nitrophenyl)methanol55912-20-4C7H6ClNO3187.58
(3-Fluoro-4-nitrophenyl)methanol503315-74-0C7H6FNO3171.13
4-Nitrobenzyl alcohol619-73-8C7H7NO3153.14
3-Nitrobenzyl alcohol619-25-0C7H7NO3153.14

This data is compiled from various chemical suppliers and databases for informational purposes. chemsrc.comsigmaaldrich.comscbt.comsigmaaldrich.comwikipedia.org

The strategic placement of the chloro and nitro groups makes this compound a versatile reagent. For instance, it can be a precursor for the synthesis of more complex molecules through reactions involving the alcohol functionality or through modifications of the aromatic ring.

Historical Context of Halogenated and Nitrated Aromatic Alcohols in Synthetic Chemistry

The history of halogenated and nitrated aromatic compounds is deeply intertwined with the development of modern organic chemistry. The introduction of nitro groups into aromatic rings, a process known as nitration, has been a fundamental reaction for over a century. wikipedia.orgyoutube.com Initially, nitration was crucial for the production of explosives like trinitrotoluene (TNT). wikipedia.org However, its significance quickly expanded as chemists realized that the nitro group could be readily converted into other functional groups, most notably amines, which are precursors to a vast number of dyes, pharmaceuticals, and other fine chemicals. wikipedia.org

The study of nitrated aromatic compounds has a long history, with early investigations focusing on their synthesis and basic reactivity. isiscb.org The development of "mixed acid" (a mixture of nitric and sulfuric acids) provided a reliable method for nitrating aromatic compounds, a technique that remains widely used today. wikipedia.orgyoutube.com

Similarly, the incorporation of halogens into aromatic structures has been a key transformation in organic synthesis. Halogenated organic compounds are valuable intermediates due to the ability of the halogen to act as a leaving group in nucleophilic substitution reactions or to participate in cross-coupling reactions. mdpi.com The development of methods for the stereocontrolled introduction of halogens has been a significant area of research, particularly in the synthesis of natural products. nih.gov The deoxygenative halogenation of alcohols, a process that replaces a hydroxyl group with a halogen, is a common strategy for preparing halogenated compounds from readily available starting materials. acs.org

The combination of both nitro and halo substituents on an aromatic alcohol, as seen in this compound, represents the convergence of these two important areas of synthetic chemistry. The presence of both functionalities on a single, relatively simple scaffold provides chemists with a powerful tool for constructing complex molecular architectures.

Significance of Aromatic Alcohols as Core Scaffolds in Organic Synthesis

Aromatic alcohols, including substituted phenylmethanols, are fundamental building blocks in organic synthesis. wikipedia.orglibretexts.orgambeed.com Their importance stems from the versatility of the hydroxyl group, which can undergo a wide range of chemical transformations. libretexts.orgncert.nic.in These reactions include oxidation to aldehydes or carboxylic acids, esterification, etherification, and conversion to halides. libretexts.org

Substituted phenylmethanols serve as key intermediates in the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and materials. For example, they are used in the preparation of inhibitors for enzymes like phenylethanolamine N-methyltransferase and in the synthesis of complex heterocyclic systems. nih.govnih.gov The ability to construct diverse molecular frameworks from these simple starting materials underscores their significance as core scaffolds in the ongoing quest for new and useful chemical entities. drugdiscoveryonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVGZPXKLAORCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 4 Nitrophenyl Methanol

Established Synthetic Routes to (3-Chloro-4-nitrophenyl)methanol

Traditional synthesis of this compound relies on the reduction of functional groups, primarily from carboxylic acid and aldehyde precursors. Organometallic approaches also provide a viable, albeit more complex, pathway.

Reduction of Corresponding Carboxylic Acid Precursors

The synthesis of this compound can be achieved through the reduction of its corresponding carboxylic acid, 3-chloro-4-nitrobenzoic acid. This transformation requires a reducing agent capable of converting the carboxylic acid group to a primary alcohol without affecting the nitro and chloro substituents on the aromatic ring.

A common challenge in this reduction is the potential for the reducing agent to also reduce the nitro group. Therefore, chemoselective reagents are preferred. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can perform this conversion, they are often too reactive and may lead to the reduction of the nitro group.

A more selective and milder approach involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of an activating agent. For instance, a solvent-free method using NaBH₄ promoted by 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) has been shown to be effective for the reduction of various substituted benzoic acids to their corresponding benzyl (B1604629) alcohols. This method is advantageous due to its operational simplicity and the avoidance of harsh reaction conditions.

Table 1: Representative Conditions for Carboxylic Acid Reduction

Precursor Reducing System Solvent Temperature Yield
3-Chloro-4-nitrobenzoic acid NaBH₄ / Cyanuric Chloride None (Solvent-free) Room Temp. Moderate to High (estimated)
3-Nitrobenzoic acid NaBH₄ / Cyanuric Chloride None (Solvent-free) Room Temp. 71%

This table is interactive. Click on the headers to sort.

Reduction of Aldehyde Precursors

A more direct and common route to this compound is the reduction of the corresponding aldehyde, 3-chloro-4-nitrobenzaldehyde. The aldehyde functional group is readily reduced to a primary alcohol using a variety of mild reducing agents.

Sodium borohydride (NaBH₄) is a highly effective and chemoselective reagent for this purpose. studylib.netmasterorganicchemistry.com It selectively reduces the aldehyde group while leaving the nitro group intact, which is a significant advantage over more powerful hydrides. studylib.netyoutube.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at or below room temperature. studylib.net The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. studylib.netyoutube.com A subsequent workup with water protonates the resulting alkoxide to yield the final alcohol product. studylib.net

Another established method is catalytic hydrogenation. This technique can be tailored to selectively reduce the aldehyde group. For example, using gold nanorod catalysts in water has been shown to be highly effective for the chemoselective hydrogenation of substituted nitrobenzaldehydes to the corresponding nitrobenzyl alcohols, achieving high conversion and selectivity. researchgate.net Careful selection of the catalyst and reaction conditions is crucial to prevent the simultaneous reduction of the nitro group to an amino group. researchgate.net

Table 2: Comparison of Aldehyde Reduction Methods

Precursor Reducing Agent/System Solvent Key Advantages
3-Chloro-4-nitrobenzaldehyde Sodium Borohydride (NaBH₄) Ethanol/Methanol High chemoselectivity, mild conditions, operational simplicity. studylib.netmasterorganicchemistry.com

This table is interactive. Explore the different reduction systems.

Approaches Involving Grignard Reagents or Lithium-Halogen Exchange on Substituted Benzene (B151609) Systems

Organometallic routes offer a versatile, though more intricate, method for constructing the this compound molecule. These methods typically involve the creation of a carbon-carbon bond by reacting an organometallic species with an electrophile like formaldehyde (B43269).

One potential pathway is through a lithium-halogen exchange reaction. This fundamental reaction converts an organic halide into a highly reactive organolithium compound. nih.gov For this synthesis, a suitable starting material would be a di-halogenated nitrobenzene (B124822), such as 1-bromo-2-chloro-4-nitrobenzene. By treating this substrate with an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures, a selective lithium-halogen exchange can occur. The exchange rate is generally faster for bromine than for chlorine, leading to the formation of (3-chloro-4-nitrophenyl)lithium. This organolithium intermediate can then be reacted with formaldehyde (an electrophile) to form the desired alcohol after an aqueous workup. The presence of the nitro group can complicate this reaction, and careful control of conditions is necessary.

The use of Grignard reagents (R-MgX) for this specific synthesis is challenging. The high reactivity of Grignard reagents makes them prone to reacting with the nitro group on the aromatic ring. Therefore, preparing a Grignard reagent from a halo-nitrobenzene precursor is often not feasible, making the lithium-halogen exchange a more viable organometallic approach in this context.

Novel and Optimized Synthetic Strategies for this compound

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign methods. These strategies are increasingly being applied to the synthesis of fine chemicals like this compound.

Eco-friendly Synthetic Approaches and Green Chemistry Principles

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net These principles can be applied to the synthesis of this compound in several ways.

One green approach is the use of solvent-free reaction conditions. As mentioned for the reduction of the carboxylic acid precursor, performing reactions by grinding reagents together or using ultrasound irradiation can eliminate the need for large volumes of volatile organic solvents. ugm.ac.id For the reduction of 3-chloro-4-nitrobenzaldehyde, using ultrasound in conjunction with NaBH₄ can lead to high yields in shorter reaction times with minimal solvent use. ugm.ac.id

Another green strategy is the use of recyclable catalysts. The catalytic hydrogenation of the aldehyde precursor using water as a solvent and a recyclable gold nanoparticle catalyst is an excellent example of a green synthetic method. researchgate.netnih.gov This approach avoids organic solvents and allows for the reuse of the expensive metal catalyst, aligning with the principles of atom economy and waste reduction. rsc.org

Biocatalytic Synthesis and Asymmetric Reduction Methodologies

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their high selectivity and ability to operate under mild, environmentally friendly conditions (aqueous media, room temperature, neutral pH). tudelft.nlscielo.org.mx

For the synthesis of this compound, the reduction of the aldehyde precursor is a prime candidate for biocatalysis. A wide range of aldo-keto reductases, often found in microorganisms like E. coli or in plant extracts, can efficiently catalyze the reduction of aldehydes to alcohols. nih.govscielo.org.mx These enzymatic reductions are highly chemoselective, meaning they will target the aldehyde group specifically without affecting the chloro or nitro groups. nih.gov

While this compound is an achiral molecule, the field of asymmetric reduction provides powerful tools that are applicable here. Enzymes used for asymmetric ketone reductions, such as those from the Corey-Bakshi-Shibata (CBS) system, are part of a broader class of reductases that can be harnessed for highly selective transformations, including the reduction of prochiral aldehydes. wordpress.com The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, offers a practical and sustainable method for this synthetic step. nih.govtudelft.nl

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
1-bromo-2-chloro-4-nitrobenzene
1,2-dichloro-4-nitrobenzene
2,4,6-trichloro-1,3,5-triazine
3-chloro-4-nitrobenzaldehyde
3-chloro-4-nitrobenzoic acid
4-chlorobenzoic acid
3-nitrophenyl)methanol
n-butyllithium
Cyanuric chloride
Formaldehyde
Lithium aluminum hydride

This table lists all chemical compounds discussed in the article.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. cem.com The application of microwave irradiation in the synthesis of this compound, particularly in the reduction of its precursors, offers a promising avenue for process intensification.

The core principle of microwave heating lies in the direct interaction of the microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome the limitations of conventional heating, where heat is transferred through convection, often resulting in temperature gradients and localized overheating. While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, the principles of microwave-assisted reduction of related functional groups are well-established. For instance, the reduction of aromatic nitro compounds and the conversion of carboxylic acids to alcohols are known to be significantly enhanced by microwave irradiation. cem.comresearchgate.net

Synthesis Pathways for Key Starting Material Precursors and Intermediates

The most common and economically viable route to this compound begins with the synthesis of its primary precursor, 3-chloro-4-nitrobenzoic acid.

The synthesis of 3-chloro-4-nitrobenzoic acid is typically achieved through the nitration of p-chlorobenzoic acid. Several methods have been reported for this transformation, varying in the nitrating agent, solvent, and reaction conditions.

One established method involves the use of a mixture of concentrated nitric acid and sulfuric acid. In a representative procedure, p-chlorobenzoic acid is added to concentrated sulfuric acid and cooled. A solution of nitric acid in sulfuric acid is then added dropwise while maintaining a low temperature, typically between 10°C and 25°C. After the addition is complete, the reaction temperature is raised slightly and stirred for an extended period, often 10-14 hours, to ensure complete conversion. The product, 3-chloro-4-nitrobenzoic acid, is then isolated by pouring the reaction mixture over ice, followed by filtration and drying. This method can achieve high yields, reportedly up to 98.7%. prepchem.com

Alternative procedures offer different reaction conditions. For instance, nitration can be performed using a mixed acid of nitric acid and sulfuric acid in a solvent like 1,2-dichloroethane (B1671644) at around 40°C, yielding the product in approximately 97% yield after a few hours. prepchem.com Another approach involves the use of a large excess of concentrated nitric acid at a temperature below 20°C for 6 hours, resulting in a 90% yield. guidechem.com

The subsequent step in the synthesis of this compound is the reduction of the carboxylic acid group of 3-chloro-4-nitrobenzoic acid. This transformation can be effectively carried out using various reducing agents, with borane-based reagents being particularly common. For example, 3-chloro-4-nitrobenzoic acid can be subjected to borane (B79455) reduction to yield this compound.

Reaction Condition Optimization for Enhanced Chemical Yield and Selectivity

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing the formation of byproducts, reaction time, and cost. For the synthesis of this compound, optimization efforts can be focused on both the nitration of p-chlorobenzoic acid and the subsequent reduction of 3-chloro-4-nitrobenzoic acid.

In the nitration step, the key parameters to control are temperature, the ratio of nitric acid to sulfuric acid, and the reaction time. Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and the formation of unwanted isomers. The concentration of the acids and the duration of the reaction are optimized to ensure the complete consumption of the starting material and maximize the yield of the desired 3-nitro isomer.

For the reduction of 3-chloro-4-nitrobenzoic acid to this compound, the choice of reducing agent and solvent, as well as the reaction temperature, are paramount. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose. The efficiency and selectivity of NaBH₄ reductions can be influenced by the solvent system. Protic solvents can sometimes affect the reactivity of the borohydride.

The optimization of a borane reduction can involve a systematic study of these parameters. For instance, the molar ratio of the reducing agent to the substrate, the reaction temperature, and the choice of solvent can be varied to find the optimal conditions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion and selectivity.

Below are interactive data tables summarizing the reaction conditions for the synthesis of the precursor and a hypothetical optimization for the reduction step.

Table 1: Synthesis of 3-Chloro-4-nitrobenzoic acid

MethodStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1p-Chlorobenzoic acidConc. HNO₃, Conc. H₂SO₄None10-3710-1498.7 prepchem.com
2p-Chlorobenzoic acidHNO₃, H₂SO₄1,2-Dichloroethane40296.8 prepchem.com
3p-Chlorobenzoic acidConc. HNO₃None<20690 guidechem.com
4p-ChlorotolueneHNO₃, H₂SO₄Dichloromethane55-600.2592 guidechem.com

Table 2: Hypothetical Optimization of the Reduction of 3-Chloro-4-nitrobenzoic acid

EntryReducing AgentSolventTemperature (°C)Time (h)Substrate:Reagent RatioYield (%)
1NaBH₄Tetrahydrofuran2541:1.575
2NaBH₄Tetrahydrofuran5021:1.585
3NaBH₄Tetrahydrofuran2541:2.088
4Borane-THF complexTetrahydrofuran0-2531:1.292

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Nitrophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (3-Chloro-4-nitrophenyl)methanol, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the alcohol proton, the benzylic methylene (B1212753) protons, and the three aromatic protons. The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups significantly influences the chemical shifts of the aromatic protons, moving them downfield.

The aromatic region is expected to show three distinct signals due to the substitution pattern:

A proton at C2 (ortho to the -CH₂OH and meta to the -Cl) would likely appear as a doublet.

A proton at C5 (ortho to the -Cl and meta to the -NO₂) would also be a doublet.

A proton at C6 (ortho to the -NO₂ and meta to the -CH₂OH) would appear as a doublet of doublets.

The benzylic protons (-CH₂OH) are expected to appear as a singlet, or as a doublet if coupling to the hydroxyl proton occurs. The hydroxyl (-OH) proton itself typically appears as a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H (C2)~7.60d~2.0
H (C5)~7.75dd~8.5, 2.0
H (C6)~8.10d~8.5
-CH₂-~4.80s (or d)- (or ~6.0)
-OH~2.5-5.5br s (or t)- (or ~6.0)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Six distinct signals are expected for the aromatic carbons and one for the benzylic carbon. The carbons attached to the electronegative substituents (-Cl, -NO₂) will be significantly influenced. The carbon bearing the nitro group (C4) is expected to be the most downfield among the aromatic signals, while the carbon attached to the chlorine (C3) will also be shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~145.0
C2~128.5
C3~132.0
C4~148.0
C5~124.0
C6~129.5
-CH₂OH~63.5

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The most intense peaks in the spectrum are expected to be the asymmetric and symmetric stretching vibrations of the nitro group. An IR spectrum for the closely related isomer, (4-chloro-3-nitrophenyl)methanol, shows characteristic peaks that support these assignments. miamioh.edu

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350O-H StretchAlcohol (-OH)
~3100C-H StretchAromatic
~2900C-H StretchAliphatic (-CH₂)
~1590, 1490C=C StretchAromatic Ring
~1525Asymmetric NO₂ StretchNitro (-NO₂)
~1345Symmetric NO₂ StretchNitro (-NO₂)
~1050C-O StretchPrimary Alcohol
~750C-Cl StretchChloro-aromatic

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman, the symmetric stretch of the nitro group is expected to be very strong. The aromatic ring vibrations, particularly the ring breathing mode, should also produce prominent signals. The C-Cl stretch is also often observable in the Raman spectrum.

Table 4: Predicted FT-Raman Spectral Data for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
~3080C-H StretchAromatic
~1600C=C StretchAromatic Ring
~1345Symmetric NO₂ StretchNitro (-NO₂)
~1000Aromatic Ring BreathingAromatic
~750C-Cl StretchChloro-aromatic

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of the molecule through its fragmentation pattern.

The molecular weight of this compound is 187.58 g/mol . In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 187. A crucial feature will be the presence of an M+2 peak at m/z 189, with an intensity approximately one-third of the M⁺ peak. libretexts.org This characteristic 3:1 ratio is definitive for a compound containing a single chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org

Fragmentation of the molecular ion is expected to proceed through several common pathways for benzylic alcohols and nitroaromatics.

Loss of water (H₂O): A peak at m/z 169 (M-18) is likely.

Loss of a chlorine radical (Cl•): A peak at m/z 152 (M-35).

Loss of a nitro group (NO₂•): A peak at m/z 141 (M-46).

Formation of the chloronitrobenzyl cation: Cleavage of the C-C bond alpha to the ring is less common for benzyl (B1604629) alcohols but can lead to a fragment corresponding to the aromatic ring. The most stable cation, and thus likely the base peak, would be the chloronitro-tropylium ion formed by loss of the OH group, followed by rearrangement, at m/z 170.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted Fragment IonIdentity of Lost Neutral/Radical
187/189[C₇H₆ClNO₃]⁺Molecular Ion (M⁺, M+2)
170/172[C₇H₅ClNO₂]⁺OH
169/171[C₇H₄ClNO₂]⁺H₂O
152[C₇H₆NO₃]⁺Cl
141[C₇H₆ClO]⁺NO₂

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS is employed to verify its molecular weight and assess its purity.

The compound is first introduced into an HPLC system, where it travels through a column packed with a stationary phase. A typical method for a molecule of this nature would involve a reverse-phase column, such as a C18. sielc.com The mobile phase, a mixture of solvents like acetonitrile (B52724) and water, carries the compound through the column. sielc.com Based on its polarity, this compound interacts with the stationary phase and is separated from any impurities, eluting at a characteristic retention time.

Following separation, the eluent is directed into the mass spectrometer. Using an ionization technique such as electrospray ionization (ESI), the molecule is charged, typically forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the compound. Given the molecular weight of 187.58 g/mol for this compound, the mass spectrometer would be expected to detect an ion at m/z ≈ 188.58 for [M+H]⁺ or m/z ≈ 186.58 for [M-H]⁻ in its isotopic pattern. matrix-fine-chemicals.comscbt.com

Table 1: Illustrative LC-MS Parameters for Analysis of this compound

ParameterValue/TypePurpose
Chromatography
ColumnReverse-Phase C18Separation based on polarity
Mobile PhaseAcetonitrile/Water GradientElution of the compound from the column
Ionization ModeElectrospray Ionization (ESI)Generation of gas-phase ions
Mass Spectrometry
PolarityPositive or NegativeDetection of [M+H]⁺ or [M-H]⁻ ions
Expected m/z~188 ([M+H]⁺)Confirmation of molecular weight

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula.

For this compound, with the molecular formula C₇H₆ClNO₃, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements. This calculated exact mass serves as a benchmark. When the compound is analyzed by HRMS, the experimentally measured mass is compared to the theoretical value. A match within a narrow tolerance (e.g., < 5 ppm) provides definitive evidence for the assigned elemental composition, distinguishing it from other potential formulas that might have the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₆ClNO₃
Theoretical Exact Mass (for C₇H₆³⁵ClNO₃)186.9931 Da
Analysis TypeConfirmation of Elemental Composition
SignificanceProvides unequivocal verification of the molecular formula by distinguishing it from other isobaric compounds.

Electronic Absorption Spectroscopy (UV-Vis) in Structural and Electronic Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of energy promotes electrons from a ground state to a higher energy excited state. In this compound, the primary chromophore responsible for UV absorption is the nitro-substituted benzene (B151609) ring.

The electronic system of the benzene ring, coupled with the strong electron-withdrawing nitro group (-NO₂) and the chloro (-Cl) and hydroxymethyl (-CH₂OH) substituents, gives rise to characteristic electronic transitions, such as π → π* and n → π*. The spectrum of this compound is expected to show strong absorption bands characteristic of a substituted nitroaromatic compound. For comparison, the related compound 3-nitrobenzyl alcohol exhibits a strong absorption band at approximately 268 nm. researchgate.net The specific substitution pattern of chlorine and the nitro group on the phenyl ring in this compound will influence the precise wavelength of maximum absorbance (λmax) and the molar absorptivity. This technique is valuable for confirming the presence of the nitroaromatic system and can be used for quantitative analysis.

Table 3: Expected UV-Vis Absorption Data for this compound

ChromophoreElectronic TransitionExpected Absorption Region (λmax)
Nitro-substituted benzene ringπ → π~260-280 nm
Nitro groupn → π>300 nm (typically lower intensity)

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound.

To perform this analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, revealing the exact positions of each atom.

Furthermore, XRD analysis elucidates the crystal packing arrangement, showing how individual molecules are organized in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (potentially involving the hydroxyl group of the methanol (B129727) moiety and the nitro group of an adjacent molecule), halogen bonds, and π-π stacking interactions between the aromatic rings. This information is crucial for understanding the physical properties of the solid material. acs.org

Table 4: Structural Information Obtainable from Single-Crystal X-ray Diffraction

ParameterDescription
Molecular Structure
Bond LengthsThe precise distance between bonded atoms (e.g., C-C, C-Cl, N-O).
Bond AnglesThe angle formed between three connected atoms (e.g., O-N-O).
Torsional AnglesThe dihedral angle describing the rotation around a chemical bond.
Crystal Structure
Unit Cell DimensionsThe parameters (a, b, c, α, β, γ) defining the repeating unit of the crystal.
Space GroupThe symmetry elements present in the crystal lattice.
Intermolecular InteractionsIdentification of hydrogen bonds, halogen bonds, and other non-covalent forces governing crystal packing.

Computational and Theoretical Chemistry Investigations of 3 Chloro 4 Nitrophenyl Methanol

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. scirp.org It is frequently used to investigate the properties of organic molecules, including substituted nitroaromatics. globalresearchonline.netprensipjournals.comnih.gov The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely employed approach for such studies. scirp.org Coupled with basis sets like 6-311++G(d,p), it provides reliable predictions of molecular geometry and electronic structure. prensipjournals.comnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For (3-Chloro-4-nitrophenyl)methanol, the geometry is defined by the spatial arrangement of the chlorophenyl ring, the nitro group (-NO₂), and the methanol (B129727) group (-CH₂OH).

Based on studies of similar molecules like (4-nitrophenyl)methanol and other chloro-nitro substituted benzenes, the benzene (B151609) ring is expected to be largely planar. nih.govresearchgate.net The key structural parameters include bond lengths, bond angles, and dihedral (torsion) angles. The C-Cl, C-N, N-O, C-C, C-O, and O-H bond lengths, as well as the angles around the ring and within the substituent groups, are optimized.

Table 1: Predicted Optimized Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value RangeAnalogous Compound Source(s)
Bond Lengths (Å)
C-Cl~1.74 researchgate.net
C-N~1.46 - 1.48 nih.govresearchgate.net
N-O~1.22 - 1.24 nih.gov
C-C (aromatic)~1.38 - 1.40 prensipjournals.comnih.gov
C-C (ring-CH₂)~1.51 nih.gov
C-O (methanol)~1.41 nih.gov
Bond Angles (º)
O-N-O~123 - 125 prensipjournals.com
C-C-Cl~119 - 121
C-C-N~118 - 120 nih.gov
C-C-C (aromatic)~118 - 122 prensipjournals.comnih.gov
C(ring)-C-O~112
Dihedral Angles (º)
C-C-N-O~0 - 20 nih.gov
C-C-C-O~15 - 20 nih.gov
Note: These values are illustrative and based on DFT calculations for structurally related molecules. Actual values for this compound would require specific calculation.

Once the molecular geometry is optimized, DFT calculations can predict the vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. globalresearchonline.netnih.gov

A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and the effects of anharmonicity, improving agreement with experimental data. globalresearchonline.net The analysis, often aided by Potential Energy Distribution (PED), allows for the assignment of specific vibrational modes to the observed spectral bands. nih.gov

Key predicted vibrations for this compound would include:

O-H stretching: A characteristic broad band for the hydroxyl group.

C-H stretching: Aromatic and aliphatic (from the -CH₂- group).

NO₂ stretching: Asymmetric and symmetric stretches, which are strong indicators of the nitro group.

C=C stretching: Vibrations within the aromatic ring.

C-Cl stretching: A mode indicating the presence of the chlorine substituent.

C-O stretching: From the methanol group.

Bending modes: Various in-plane and out-of-plane bending motions for C-H, C-Cl, and the substituent groups. globalresearchonline.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (Scaled)Reference Compound(s)
O-H Stretch3400 - 3600General Alcohols
Aromatic C-H Stretch3000 - 3100 prensipjournals.com
Aliphatic C-H Stretch2900 - 3000
NO₂ Asymmetric Stretch1500 - 1550 prensipjournals.com
NO₂ Symmetric Stretch1340 - 1370 prensipjournals.com
Aromatic C=C Stretch1450 - 1600 prensipjournals.com
C-N Stretch~1010 researchgate.net
C-O Stretch1200 - 1260 researchgate.net
C-Cl Stretch600 - 800 globalresearchonline.net
NO₂ Wagging/Rocking500 - 750 researchgate.net
Note: These are typical ranges derived from computational studies on similar aromatic compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. taylorandfrancis.com The energy and spatial distribution of these orbitals are critical for understanding the molecule's behavior.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the methanol group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the aromatic ring, as the nitro group is a strong electron-withdrawing group, creating an electron-deficient center. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is directly related to the electronic transitions that occur when a molecule absorbs light, typically in the ultraviolet-visible (UV-Vis) range. The absorption of a photon with sufficient energy can excite an electron from the HOMO to the LUMO. researchgate.net

In this compound, the primary electronic transition is expected to be a π → π* transition, involving the excitation of an electron from a π-bonding orbital (part of the HOMO) of the aromatic system to a π*-antibonding orbital (part of the LUMO) localized on the nitrobenzene (B124822) moiety. researchgate.net This intramolecular charge transfer (ICT) from the more electron-rich parts of the molecule to the electron-deficient nitro group is characteristic of such compounds. Time-dependent DFT (TD-DFT) calculations can predict the wavelength of maximum absorption (λ_max) for these transitions. bhu.ac.in

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron and make the molecule reactive.

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as electrons can be more easily transferred. taylorandfrancis.com

The presence of both an electron-donating group (-CH₂OH) and strong electron-withdrawing groups (-NO₂ and -Cl) on the same ring suggests a significant intramolecular charge transfer character and a relatively smaller HOMO-LUMO gap compared to unsubstituted benzene, indicating moderate to high reactivity. researchgate.net Global reactivity descriptors, such as chemical hardness (η), softness (S), and electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify this reactivity. researchgate.net

Table 3: Frontier Molecular Orbitals and Reactivity Descriptors

ParameterDefinitionSignificance for this compound
E_HOMO Energy of the Highest Occupied Molecular OrbitalRepresents the ability to donate electrons. A higher value indicates a better electron donor.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons. A lower value indicates a better electron acceptor.
ΔE (E_LUMO - E_HOMO) HOMO-LUMO Energy GapA smaller gap suggests higher reactivity and easier electronic excitation. taylorandfrancis.com
Chemical Hardness (η) η ≈ (E_LUMO - E_HOMO) / 2Measures resistance to change in electron distribution. A larger gap corresponds to a harder, less reactive molecule.
Chemical Potential (μ) μ ≈ (E_HOMO + E_LUMO) / 2Indicates the tendency of electrons to escape. Related to electronegativity.
Electrophilicity Index (ω) ω = μ² / (2η)Measures the propensity of a species to accept electrons; a high value indicates a powerful electrophile. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a color-coded visual representation of the total electrostatic potential on the surface of a molecule. It is an excellent tool for identifying the distribution of charge and predicting the sites for electrophilic and nucleophilic attack. researchgate.netbhu.ac.in

The color scheme typically ranges from red to blue:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map is expected to show:

Negative Potential (Red): Concentrated on the oxygen atoms of the nitro group, which are highly electronegative and electron-rich. The oxygen of the hydroxyl group would also show negative potential. These are the primary sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netbhu.ac.in

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group (-OH) and potentially on the hydrogen atoms of the methanol group (-CH₂-). bhu.ac.in These sites are susceptible to attack by nucleophiles.

Intermediate Potential (Green/Yellow): Spread across the carbon atoms of the benzene ring and the chlorine atom, with the potential influenced by the competing effects of the attached functional groups. The region of the ring attached to the electron-withdrawing nitro and chloro groups will be more electron-poor (tending towards blue) compared to the rest of the ring.

The MEP map provides a clear, intuitive picture of the molecule's charge distribution, complementing the FMO analysis in predicting its reactive behavior. researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the Lewis-like molecular bonding patterns and charge transfer interactions within a molecule. wisc.edu For this compound, NBO analysis reveals significant intramolecular interactions that influence its stability and reactivity. The analysis identifies key donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

A hypothetical table of significant NBO interactions for this compound, based on common findings for similar aromatic compounds, is presented below.

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) O (hydroxyl)σ* (C-C) (ring)5.8
LP (2) O (hydroxyl)σ* (C-H) (ring)2.1
LP (1) O (nitro)π* (N-O)45.3
LP (1) O (nitro)π* (C-C) (ring)8.2
π (C-C) (ring)π* (C-C) (ring)20.5
π (C-C) (ring)π* (N-O)3.7

Note: This data is illustrative and based on typical values for functionally similar molecules. Actual values would require specific computational runs.

Quantum Chemical Reactivity Descriptors

Quantum chemical reactivity descriptors, derived from Density Functional Theory (DFT), provide insight into the global and local reactivity of a molecule. hakon-art.com These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net

Ionization Potential (I) and Electron Affinity (A) are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively, via Koopmans' theorem (I = -EHOMO and A = -ELUMO). hakon-art.com

Chemical Potential (μ) indicates the tendency of electrons to escape from a system.

Chemical Hardness (η) measures the resistance to charge transfer.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

For this compound, the presence of the electron-withdrawing nitro and chloro groups significantly influences these descriptors, suggesting a high electrophilicity and a propensity to react with nucleophiles. The active sites for nucleophilic and electrophilic attacks can be predicted using Fukui functions. hakon-art.com

Table 2: Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Ionization Potential (I)8.95
Electron Affinity (A)2.15
Chemical Potential (μ)-5.55
Chemical Hardness (η)3.40
Electrophilicity Index (ω)4.52

Note: The values in this table are representative and derived from general principles for similar aromatic nitro compounds.

Molecular Dynamics (MD) Simulations for Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are employed to study the stability and conformational dynamics of molecules over time. nih.gov For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent, and can help to understand the flexibility of its structure.

The simulations track the positions and velocities of atoms, allowing for the analysis of parameters like the Root Mean Square Deviation (RMSD). A stable RMSD over time suggests that the molecule has reached an equilibrium state and is conformationally stable. nih.gov For this compound, MD simulations could be used to investigate the rotational freedom of the hydroxymethyl and nitro groups and how intramolecular hydrogen bonding might restrict certain conformations. These simulations can validate the stability of the molecule in its binding site if it were to interact with a biological target. nih.gov

Chemical Reactivity and Transformation Pathways of 3 Chloro 4 Nitrophenyl Methanol

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro substituent on the aromatic ring of (3-Chloro-4-nitrophenyl)methanol can potentially undergo nucleophilic aromatic substitution (SNAr). However, the success of such reactions is highly dependent on the electronic environment of the ring. The presence of a strong electron-withdrawing group, such as a nitro group, is typically required to activate the ring for nucleophilic attack. This activation is most effective when the withdrawing group is positioned ortho or para to the leaving group (the halogen).

In the case of this compound, the chloro group is at position 3 and the nitro group is at position 4. This meta-relationship significantly deactivates the chloro group towards nucleophilic substitution. Research on analogous compounds, such as 3-chloro-4-fluoronitrobenzene, has shown that nucleophilic attack preferentially occurs at the fluorine atom, which is para to the nitro group, rather than the chlorine atom which is meta. researchgate.net This preference is because the delocalization of the negative charge in the Meisenheimer complex intermediate is much more effective when the activating group is in the ortho or para position. Therefore, the chloro group in this compound is generally unreactive under standard SNAr conditions.

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily susceptible to reduction by a variety of reagents, offering a pathway to diverse amino compounds. The reduction can be controlled to yield different products, primarily the corresponding aniline (B41778) or, under milder conditions, the hydroxylamine (B1172632).

Common methods for the complete reduction of an aromatic nitro group to an amine include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas.

Metal-Acid Systems: Employing metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.

Chemoselective reduction to the hydroxylamine intermediate is also possible. This transformation can be achieved using specific reagents like zinc dust in the presence of ammonium (B1175870) chloride or through biological methods employing nitroreductase enzymes. youtube.com The choice of reducing agent is critical, especially in polyfunctional molecules, to avoid unwanted side reactions with other groups like the chloro or hydroxyl functions.

Reagent/SystemPrimary ProductNotes
H₂, Pd/C or PtO₂(4-Amino-3-chlorophenyl)methanolCommonly used for complete reduction.
Fe/HCl or Sn/HCl(4-Amino-3-chlorophenyl)methanolClassic method for nitro group reduction.
Zn/NH₄Cl(3-Chloro-4-hydroxylaminophenyl)methanolAllows for partial reduction to the hydroxylamine.
NaBH₄No reaction with nitro groupTypically does not reduce aromatic nitro groups.

Oxidation Reactions and Associated Mechanisms

The primary benzylic hydroxyl group of this compound can be oxidized to yield either the corresponding aldehyde, (3-Chloro-4-nitrophenyl)aldehyde, or further to the carboxylic acid, 3-Chloro-4-nitrobenzoic acid. The outcome of the reaction depends on the choice of the oxidizing agent and the reaction conditions.

Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this selective transformation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in acidic solution (Jones reagent), or nitric acid.

The mechanism for oxidation with chromate-based reagents generally involves the formation of a chromate (B82759) ester intermediate. This is followed by an E2-like elimination step where a base removes the benzylic proton and the chromium species departs, resulting in the formation of the carbonyl group.

Additionally, photocatalytic oxidation presents a modern and greener alternative for the conversion of benzyl (B1604629) alcohols to aldehydes. researchgate.net

Reactions of the Hydroxyl Group: Esterification and Etherification Studies

The hydroxyl group of this compound readily undergoes esterification and etherification reactions, which are fundamental transformations in organic synthesis and for the installation of protecting groups. wikipedia.org

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivative.

Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and water is typically removed to drive the reaction towards the product.

Reaction with Acyl Halides or Anhydrides: A more reactive approach involves treating the alcohol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl).

Etherification: Ethers can be synthesized through various methods, with the Williamson ether synthesis being a common example.

Williamson Ether Synthesis: This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., ethyl iodide) in an SN2 reaction to form the ether. The existence of compounds like (3-Chloro-4-ethoxyphenyl)methanol confirms the viability of such reactions.

Protecting Groups: The hydroxyl group can be converted into various ether-based protecting groups, such as silyl (B83357) ethers (e.g., TBDMS ether), to prevent it from reacting in subsequent synthetic steps. wikipedia.org

Reaction TypeReagentsProduct Type
Fischer EsterificationR-COOH, H⁺ catalystEster (R-COO-CH₂-Ar)
AcylationR-COCl, PyridineEster (R-COO-CH₂-Ar)
Williamson Ether Synthesis1. NaH; 2. R-XEther (R-O-CH₂-Ar)
Silyl Ether FormationTBDMS-Cl, ImidazoleSilyl Ether (TBDMS-O-CH₂-Ar)

Rearrangement Reactions and Mechanistic Considerations

Rearrangement reactions involving this compound are not commonly reported. As a primary benzylic alcohol, it is less prone to the carbocation rearrangements that are characteristic of secondary and tertiary alcohols under acidic dehydration conditions. youtube.comysu.edu

However, under strongly acidic conditions that promote the formation of a benzylic carbocation intermediate (via protonation of the hydroxyl group and loss of water), rearrangement is theoretically possible if it leads to a more stable species. The benzylic carbocation formed from this compound is already stabilized by the aromatic ring, but destabilized by the electron-withdrawing nitro group. While hydride or alkyl shifts are unlikely, rearrangements involving the aromatic ring itself, though rare, can occur under specific, often harsh, conditions. For this particular molecule, such rearrangements have not been a focus of synthetic studies, and direct functional group transformations are the predominant pathways. youtube.com

Detailed Mechanistic Studies of Specific Chemical Transformations

The mechanisms of the primary transformations of this compound have been extensively studied in related systems.

Mechanism of Nitro Group Reduction: The catalytic hydrogenation of a nitro group is a surface-mediated reaction. A widely accepted model for chemical reduction, such as with metals in acid, is the Haber mechanism. This model proposes a stepwise reduction, first to a nitroso intermediate (Ar-N=O), followed by reduction to a hydroxylamine (Ar-NHOH). The hydroxylamine is then further reduced to the final amine (Ar-NH₂). Under certain conditions, condensation reactions between the nitroso and hydroxylamine intermediates can occur, leading to azo (Ar-N=N-Ar) and azoxy (Ar-N(O)=N-Ar) byproducts.

Mechanism of Fischer Esterification: This acid-catalyzed reaction proceeds through a well-established multi-step pathway.

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol (this compound) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid moiety.

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group, regenerating the carbonyl group.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated carbonyl group, yielding the final ester product.

Mechanism of SNAr Reactions (or lack thereof): The low reactivity of the chloro group is explained by the mechanism of nucleophilic aromatic substitution. For the reaction to proceed, a nucleophile must attack the carbon bearing the leaving group, forming a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is key. An electron-withdrawing group at the ortho or para position can delocalize the negative charge through resonance, stabilizing the intermediate and facilitating the reaction. When the nitro group is meta to the chlorine, this resonance stabilization is not possible, leading to a high-energy intermediate and a very slow reaction rate. acs.org

Role As a Synthetic Building Block and Precursor Chemistry

(3-Chloro-4-nitrophenyl)methanol is a versatile bifunctional molecule that serves as a valuable starting material and intermediate in a variety of organic syntheses. The presence of three distinct functional groups—the hydroxymethyl (benzyl alcohol), the chloro substituent, and the nitro group—on an aromatic scaffold provides chemists with multiple reactive sites to elaborate upon. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly activating the chloro substituent for nucleophilic substitution and directing further electrophilic substitutions.

Synthesis and Characterization of Derivatives and Analogs of 3 Chloro 4 Nitrophenyl Methanol

Systematic Derivatization Strategies of the (3-Chloro-4-nitrophenyl)methanol Scaffold

The this compound molecule possesses three primary sites for chemical modification: the hydroxyl group, the aromatic nitro group, and the aromatic chloro substituent. A systematic approach to derivatization involves targeting these functional groups to generate a library of novel compounds.

Modification of the Hydroxyl Group: The benzylic alcohol functionality is a versatile handle for a wide range of transformations.

Etherification and Esterification: The hydroxyl group can be readily converted into ethers or esters. For instance, reaction with alkyl halides under basic conditions (Williamson ether synthesis) or with acyl chlorides/anhydrides in the presence of a base yields the corresponding ether and ester derivatives. These reactions are fundamental for modifying the steric bulk and electronic properties of the molecule.

Oxidation: The primary alcohol can be oxidized to form (3-chloro-4-nitrophenyl)carbaldehyde or further to 3-chloro-4-nitrobenzoic acid using appropriate oxidizing agents. The choice of oxidant allows for selective conversion to either the aldehyde or the carboxylic acid, which are themselves valuable synthetic intermediates.

Use of Protecting Groups: In multi-step syntheses, the hydroxyl group can be protected to prevent it from reacting with certain reagents. wikipedia.org Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), ethers like tetrahydropyranyl (THP), and benzyl (B1604629) ethers (Bn). wikipedia.org These groups can be introduced and later removed under specific conditions, enabling chemoselectivity in complex synthetic sequences. wikipedia.org

Modification of the Nitro Group: The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can be transformed into other functional groups.

Reduction to an Amine: The most common transformation is the reduction of the nitro group to an amino group, yielding (4-amino-3-chlorophenyl)methanol. This can be achieved using various reducing agents, such as metal catalysts (e.g., Pd/C) with hydrogen gas, or metals in acidic media (e.g., Fe, Sn, or Zn in HCl). The resulting aniline (B41778) derivative is a key precursor for further derivatization, including diazotization reactions to introduce other substituents or acylation to form amides. A similar reduction of a nitro group to an aniline is demonstrated in the synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene from its nitro precursor using iron powder and acetic acid. nih.gov

Substitution of the Aromatic Chlorine: While nucleophilic aromatic substitution of the chloro group is generally difficult due to the deactivating nature of the nitro group at the para position, specific conditions can facilitate this reaction. The strong electron-withdrawing effect of the nitro group can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Synthesis of Related Halogenated and Nitrated Benzyl Alcohol Analogs

The synthesis of benzyl alcohol analogs bearing different halogen and nitro substitution patterns is crucial for studying how these changes affect molecular properties. The primary route to these compounds involves the reduction of the corresponding benzaldehydes or benzoic acids (or their esters).

Several isomers and analogs of this compound are commercially available or can be synthesized through established methods. These include:

(2-Chloro-4-nitrophenyl)methanol scbt.com

(4-Chloro-3-nitrophenyl)methanol sigmaaldrich.com

(4-Nitrophenyl)methanol nih.gov

The general synthetic strategy typically involves two steps:

Nitration of a substituted toluene (B28343) or benzaldehyde: This introduces the nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents.

Functional group manipulation: This may involve the reduction of a carboxylic acid or aldehyde to the benzyl alcohol. For example, the reduction of a substituted benzoic acid with reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) would yield the corresponding benzyl alcohol. wikipedia.org

Table 1: Selected Halogenated and Nitrated Benzyl Alcohol Analogs

Compound NameCAS NumberMolecular FormulaPosition of Substituents
This compound113372-68-2C₇H₆ClNO₃-CH₂OH at C1, -Cl at C3, -NO₂ at C4
(2-Chloro-4-nitrophenyl)methanol52301-88-9C₇H₆ClNO₃-CH₂OH at C1, -Cl at C2, -NO₂ at C4
(4-Chloro-3-nitrophenyl)methanol55912-20-4C₇H₆ClNO₃-CH₂OH at C1, -Cl at C4, -NO₂ at C3
(4-Nitrophenyl)methanol619-73-8C₇H₇NO₃-CH₂OH at C1, -NO₂ at C4

Spectroscopic and Computational Characterization of Novel Derivatives

The structural elucidation of newly synthesized derivatives relies on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of organic molecules. The chemical shifts, coupling constants, and integration of proton signals provide detailed information about the electronic environment and connectivity of atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. researchgate.net For instance, the O-H stretch of the alcohol group typically appears as a broad band around 3200-3600 cm⁻¹, while the C-NO₂ stretching vibrations appear as strong bands around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric).

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the molecular formula and structural features.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For example, the crystal structure of (4-nitrophenyl)methanol revealed that molecules associate into infinite chains via O—H⋯O hydrogen bonds. nih.gov

Computational Characterization: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for complementing experimental data. researchgate.net Methods like B3LYP-D3(BJ) with appropriate basis sets (e.g., def2-QZVP) can be used to:

Optimize the molecular geometry of different conformers. researchgate.net

Calculate relative energies to predict the most stable conformations. researchgate.net

Predict vibrational frequencies, which can be compared with experimental IR spectra. researchgate.net

Simulate NMR chemical shifts.

Investigate reaction mechanisms and transition states. researchgate.net

Table 2: Common Characterization Techniques for Substituted Benzyl Alcohols

TechniqueType of Information ObtainedExample Application
¹H and ¹³C NMRConnectivity, chemical environment of atomsConfirming substituent positions on the aromatic ring
IR SpectroscopyPresence of functional groups (e.g., -OH, -NO₂)Monitoring the oxidation of the alcohol to a carbonyl
Mass SpectrometryMolecular weight and fragmentationConfirming the mass of a synthesized derivative
X-ray CrystallographyPrecise 3D structure, intermolecular interactionsAnalyzing hydrogen bonding and π–π stacking in the solid state nih.gov
DFT CalculationsOptimized geometry, relative energies, predicted spectraInvestigating the stability of different rotational isomers researchgate.net

Structure-Reactivity Relationships in Derivative Series

Understanding the relationship between the chemical structure of these analogs and their reactivity is a key goal of their synthesis. Quantitative Structure-Activity Relationship (QSAR) models are often employed to correlate structural or physicochemical properties with a measured response, such as reaction rate or biological activity. nih.gov

A study on the relative toxicity of 20 different monoalkylated or monohalogenated benzyl alcohols established a clear structure-reactivity relationship. nih.gov The biological response (BR) was initially correlated with the 1-octanol/water partition coefficient (log Kₒw), a measure of lipophilicity. nih.gov While a linear relationship was observed, the correlation was significantly improved by including an electronic parameter, the Hammett sigma constant (σ), in the QSAR model. nih.gov

The resulting two-parameter equation was: log BR = 0.8395(log Kₒw) + 1.4322(σ) - 1.6823 nih.gov

This model demonstrates that both the lipophilicity (log Kₒw) and the electronic effects of the substituents (σ) are crucial in determining the activity of these compounds. The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing ability of a substituent on the aromatic ring. For example, a nitro group has a large positive σ value, indicating it is a strong electron-withdrawing group, while a chloro group also has a positive σ value. These electronic effects can influence reaction mechanisms, such as the stability of intermediates or transition states. nih.gov The success of this QSAR model highlights that the reactivity of halogenated and nitrated benzyl alcohol derivatives is a multifactorial property governed by both steric/hydrophobic and electronic factors. nih.gov

Catalytic Approaches in 3 Chloro 4 Nitrophenyl Methanol Chemistry

Metal-Catalyzed Transformations

Metal-based catalysts are pivotal in a wide array of organic transformations due to their ability to facilitate reactions with high efficiency and selectivity. For a molecule like (3-Chloro-4-nitrophenyl)methanol, which possesses multiple reactive sites, metal catalysts offer pathways for selective functionalization.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. While specific palladium-catalyzed reactions involving this compound as a substrate are not widely reported, the extensive research on palladium-catalyzed cross-coupling reactions of nitroarenes provides a strong basis for potential applications. acs.org

Recent advancements have demonstrated that the nitro group in nitroarenes can serve as a leaving group in Suzuki-Miyaura coupling reactions. acs.org This denitrative coupling is a powerful tool for carbon-carbon bond formation. For instance, a palladium catalyst system, often in conjunction with specialized phosphine (B1218219) ligands like BrettPhos, has been shown to effectively couple nitroarenes with boronic acids. acs.org This suggests a potential pathway for transforming this compound into more complex structures.

Furthermore, palladium catalysts are well-known for their role in the carbonylation of nitro compounds, which can lead to the formation of isocyanates, carbamates, and ureas. researchgate.net These transformations typically involve a palladium catalyst, often in the presence of a co-catalyst, and proceed through the reduction of the nitro group and subsequent carbonylation.

The following table illustrates the application of palladium-catalyzed cross-coupling reactions to various nitroarenes, highlighting the potential for similar transformations on this compound.

Nitroarene SubstrateCoupling PartnerPalladium Catalyst SystemProductYield (%)Reference
4-NitrotoluenePhenylboronic acidPd(OAc)₂ / BrettPhos4-Methylbiphenyl95 acs.org
1-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ / BrettPhos4-Methoxy-4'-chlorobiphenyl88 acs.org
2-Nitronaphthalene(4-Fluorophenyl)boronic acidPd/NHC2-(4-Fluorophenyl)naphthalene92 acs.org

This table presents data for related nitroarene compounds to illustrate the potential of palladium-catalyzed cross-coupling reactions.

Gold catalysis has emerged as a powerful tool for a variety of organic transformations, particularly those involving the activation of alkynes, allenes, and alkenes. However, based on available literature, there are no specific reports on the application of gold-catalyzed processes directly to this compound. The typical reactivity promoted by gold catalysts, such as cycloisomerization and addition to unsaturated bonds, may not be directly applicable to the functional groups present in this compound without prior modification of the substrate.

Lewis acid catalysis is widely employed in organic synthesis to activate electrophiles and promote a variety of reactions. Iron(III) chloride (FeCl₃), often supported on materials like bentonite, is an inexpensive, efficient, and reusable solid acid catalyst. mit.edu While direct catalysis on this compound is not detailed, FeCl₃/Bentonite has been successfully used in the solvent-free condensation of aryl hydrazines with aldehydes to form Schiff's bases, including derivatives of 3-chloro-4-nitrophenylhydrazine. mit.edu This indicates the potential of such catalysts to activate functional groups in related structures.

FeCl₃ itself can act as a potent Lewis acid catalyst in various reactions, including the aza-Diels-Alder reaction, where it can disproportionate in situ to form the highly Lewis acidic [FeCl₂]⁺ and the thermodynamically stable [FeCl₄]⁻. nih.gov This ion-pairing effect can lead to high turnover frequencies. nih.gov Boron trifluoride etherate (BF₃-OEt₂) is another common Lewis acid used to promote reactions such as etherifications, rearrangements, and Friedel-Crafts reactions. While specific examples with this compound are lacking, its general reactivity profile suggests potential for promoting reactions involving the alcohol functionality.

The table below summarizes the use of FeCl₃/Bentonite in the synthesis of Schiff's bases from a related precursor, highlighting the reaction conditions and yields.

AldehydeAryl Hydrazine (B178648)CatalystConditionsYield (%)Reference
Benzaldehyde(3-chloro-4-nitrophenyl)hydrazineFeCl₃/BentoniteMicrowave, solvent-free92 mit.edu
4-Chlorobenzaldehyde(3-chloro-4-nitrophenyl)hydrazineFeCl₃/BentoniteMicrowave, solvent-free94 mit.edu
4-Nitrobenzaldehyde(3-chloro-4-nitrophenyl)hydrazineFeCl₃/BentoniteMicrowave, solvent-free90 mit.edu

This table demonstrates the utility of FeCl₃/Bentonite in reactions involving a derivative of the target molecule's structural family.

Organocatalysis in Stereoselective Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. umb.edu For the synthesis of chiral molecules, organocatalysts offer a metal-free alternative to traditional methods. A key potential application of organocatalysis in the context of this compound would be the asymmetric reduction of the corresponding prochiral ketone, 3-chloro-4-nitroacetophenone, to produce enantiomerically enriched (S)- or (R)-(3-Chloro-4-nitrophenyl)methanol.

Various organocatalytic systems are known to effect the asymmetric reduction of ketones, often employing a hydride source such as a Hantzsch ester in the presence of a chiral catalyst. Chiral phosphoric acids, thioureas, and squaramides are common classes of organocatalysts for such transformations. While no specific studies report the organocatalytic stereoselective synthesis of this compound, the general success of these methods with a wide range of substituted acetophenones suggests their potential applicability. researchgate.net

Biocatalytic Transformations and Enantioselective Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild conditions. nih.gov The enantioselective reduction of prochiral ketones to chiral alcohols is a well-established application of biocatalysis. nih.govresearchgate.net This approach is highly relevant for the synthesis of enantiopure this compound from 3-chloro-4-nitroacetophenone.

A wide variety of microorganisms, such as baker's yeast (Saccharomyces cerevisiae), as well as isolated alcohol dehydrogenases (ADHs), are known to catalyze the asymmetric reduction of ketones with high yields and excellent enantiomeric excess (e.e.). nih.govsigmaaldrich.com The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-enantiomer is formed) can often be controlled by selecting the appropriate enzyme or microorganism.

The following table provides examples of the biocatalytic reduction of related chloroacetophenones, demonstrating the potential for the enantioselective synthesis of this compound.

SubstrateBiocatalystProduct ConfigurationEnantiomeric Excess (e.e.) (%)Yield (%)Reference
4'-ChloroacetophenoneDaucus carota (carrot)(S)>9980 nih.gov
4'-ChloroacetophenoneMalus pumila (apple)(R)9875 nih.gov
2-Chloro-1-(3-chlorophenyl)ethanoneRecombinant E. coli with ADH(S)>9992 psu.edu

This table showcases the effectiveness of biocatalysis for the asymmetric reduction of ketones structurally similar to the precursor of the target molecule.

Mechanistic Aspects of Catalytic Reactions

Understanding the reaction mechanisms of catalytic processes is crucial for optimizing reaction conditions and developing new catalysts.

In palladium-catalyzed cross-coupling reactions of nitroarenes, the mechanism is believed to involve an unprecedented oxidative addition of the Ar-NO₂ bond to the palladium(0) center. acs.org This is followed by transmetalation with the coupling partner (e.g., an organoboron compound) and subsequent reductive elimination to afford the product and regenerate the palladium(0) catalyst. acs.org

For Lewis acid catalysis with FeCl₃, the mechanism often involves the coordination of the Lewis acid to an electron-rich atom in the substrate, thereby activating it towards nucleophilic attack. In the case of FeCl₃-catalyzed aza-Diels-Alder reactions, evidence suggests the formation of an ion-paired species, [FeCl₂]⁺[FeCl₄]⁻, where the highly Lewis acidic cation is the active catalytic species. nih.gov In reactions involving FeCl₃/TEMPO for aldehyde oxyamination, a non-SOMO (Singly Occupied Molecular Orbital) activation pathway is proposed, involving the formation of an iron-TEMPO complex. nih.gov

The mechanism of organocatalytic asymmetric reductions of ketones typically involves the activation of the ketone by the chiral organocatalyst through hydrogen bonding. The catalyst then directs the hydride transfer from a donor, such as a Hantzsch ester, to one face of the carbonyl group, leading to the formation of the chiral alcohol with high enantioselectivity.

In biocatalytic reductions by alcohol dehydrogenases, the mechanism involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone. The enzyme's chiral active site binds the substrate in a specific orientation, ensuring that the hydride is delivered to only one of the two prochiral faces of the carbonyl, thus resulting in a highly enantioselective reduction. nih.gov

Future Research Directions in 3 Chloro 4 Nitrophenyl Methanol Chemistry

Exploration of Novel Synthetic Pathways for Enhanced Sustainability and Efficiency

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of hazardous reagents, leading to significant environmental concerns. researchgate.netmdpi.com Future research will prioritize the development of green and sustainable synthetic routes to (3-Chloro-4-nitrophenyl)methanol, focusing on minimizing waste, reducing energy consumption, and utilizing environmentally benign materials.

Key areas of investigation will include:

Biocatalysis: The use of enzymes, such as nitroreductases, presents a promising avenue for the selective reduction of nitroaromatic precursors under mild, aqueous conditions. researchgate.netresearchgate.net Research into identifying and engineering robust nitroreductases that can efficiently catalyze the synthesis of this compound or its precursors is a significant future direction. oup.com This approach offers high selectivity and reduces the reliance on heavy metal catalysts. researchgate.netresearchgate.net

Mechanochemistry: Solvent-free or minimal-solvent reactions using ball milling and other mechanochemical techniques are gaining traction as a green chemistry approach. unibe.ch Investigating the application of mechanochemistry to the nitration and subsequent reduction steps required for the synthesis of this compound could lead to more energy-efficient and scalable processes. unibe.ch

Greener Nitrating Agents: The development and application of solid-state, recyclable nitrating agents can mitigate the hazards associated with traditional mixed-acid nitration. unibe.ch Future studies will likely explore the use of such reagents for the regioselective nitration of precursors to this compound.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and higher yields for nitration and other hazardous reactions. rsc.org The adaptation of synthetic routes for this compound to microflow systems could enable safer and more efficient production. rsc.org

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry provides powerful tools to predict the reactivity, stability, and spectroscopic properties of molecules, thereby guiding experimental design and accelerating research. rsc.orgsciencepg.com For this compound, future computational studies will be instrumental in several areas.

Future research will likely involve:

Reaction Mechanism and Kinetics: Density Functional Theory (DFT) and other high-level computational methods can be employed to elucidate the mechanisms and predict the kinetics of reactions involving this compound. rsc.orgmdpi.com This includes modeling electrophilic aromatic substitution, nucleophilic substitution, and reduction of the nitro group.

Substituent Effects: Computational studies can systematically investigate the influence of the chloro and nitro substituents on the reactivity of the aromatic ring and the methanol (B129727) moiety. sciencepg.com This understanding is crucial for predicting the outcomes of derivatization reactions and designing new synthetic strategies.

Spectroscopic and Structural Analysis: Computational methods are highly effective in predicting spectroscopic data (e.g., NMR, IR) and determining stable conformations of molecules. mdpi.com This can aid in the characterization of this compound and its derivatives.

Below is a table summarizing computational methods that can be applied to study this compound:

Computational MethodApplication in this compound ResearchPotential Insights
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of kinetic parameters, calculation of spectroscopic properties. rsc.orgmdpi.comUnderstanding reaction pathways, predicting reaction rates, and aiding in structural confirmation.
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption and emission spectra.Insight into the photophysical properties and potential for photochemical reactions.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of chemical bonding and intermolecular interactions.Characterization of non-covalent interactions that influence crystal packing and reactivity.
Molecular Dynamics (MD) SimulationsSimulation of the behavior of the molecule in different solvent environments.Understanding solvation effects on reactivity and conformational preferences.

Development of Innovative Derivatization Strategies for Targeted Chemical Applications

The functional groups present in this compound—the hydroxyl group, the nitro group, and the chloro-substituted aromatic ring—offer multiple sites for derivatization. Future research will focus on creating novel derivatives with tailored properties for specific applications.

Promising derivatization strategies include:

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of a wide range of functional groups. This can be used to modify the molecule's solubility, steric hindrance, and biological activity. lawdata.com.tw

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation for the synthesis of many biologically active compounds and materials. researchgate.netnih.gov The resulting amine can then be further functionalized through acylation, alkylation, or diazotization reactions.

Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring can be replaced by various nucleophiles, although the deactivating effect of the nitro group needs to be considered. nih.gov This allows for the introduction of different substituents onto the aromatic core.

Coupling Reactions: The chloro-substituted aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex molecular architectures.

The table below outlines potential derivatization reactions and their applications:

Derivatization ReactionTarget Functional GroupPotential Applications of Derivatives
Esterification/EtherificationHydroxylProdrug design, modification of physical properties.
ReductionNitroSynthesis of anilines for dyes, pharmaceuticals, and polymers. researchgate.netnih.gov
Nucleophilic Aromatic SubstitutionChlorineIntroduction of new functional groups to the aromatic ring. nih.gov
Cross-Coupling ReactionsChlorineConstruction of complex molecular scaffolds.
Acylation of the corresponding amineAmino (after reduction)Synthesis of amides with potential biological activity.

Investigation of Complex Reaction Networks Involving the Compound

This compound and its derivatives can participate in complex reaction networks, both in chemical and biological systems. Future research will aim to understand these networks to harness their potential or mitigate their undesirable effects.

Areas for future investigation include:

Biochemical Transformations: Investigating the metabolism of this compound in microbial and mammalian systems is crucial for assessing its environmental fate and potential toxicity. nih.govnih.gov This includes identifying the enzymes responsible for its transformation and the resulting metabolites.

Multicomponent Reactions: Exploring the use of this compound or its derivatives in multicomponent reactions can provide a rapid and efficient way to synthesize complex molecules in a single step.

Polymerization Reactions: The functional groups of this compound and its derivatives could be utilized in the synthesis of novel polymers with specific properties, such as thermal stability or optical activity.

Photochemical Reactions: The presence of the nitroaromatic chromophore suggests that this compound may undergo photochemical reactions. Investigating its photostability and photoreactivity could lead to applications in photochemistry and materials science.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic: How is this compound characterized structurally?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm, split due to nitro and chloro substituents) and the methanol group (δ 4.6–5.0 ppm, broad singlet).
    • ¹³C NMR : Confirm nitro (C-NO₂ ~148 ppm) and chloro (C-Cl ~125 ppm) carbons.
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 202.02 (C₇H₆ClNO₃).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL or OLEX2 for refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.